REACTION_SMILES
|
[C:17]([CH3:18])([CH3:19])([CH3:20])[c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[NH2:1][c:2]1[cH:3][cH:4][c:5]([NH:8][C:9]([CH3:10])=[O:11])[n:6][cH:7]1.[S:12](=[O:13])(=[O:14])([Cl:15])[Cl:16]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([NH:8][C:9]([CH3:10])=[O:11])[n:6][cH:7]1)[S:12](=[O:13])(=[O:14])[c:24]1[cH:23][cH:22][c:21]([C:17]([CH3:18])([CH3:19])[CH3:20])[cH:26][cH:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1ccc(N)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1ccc(NS(=O)(=O)c2ccc(C(C)(C)C)cc2)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |